

Application Notes and Protocols for Mouse Hemokinin-1 (HK-1) ELISA Kit

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Compound of Interest

Compound Name: Hemokinin 1 (mouse)

Cat. No.: B612655

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These application notes provide a detailed protocol and supporting information for the quantitative determination of mouse Hemokinin-1 (HK-1) in serum, plasma, and cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Hemokinin-1 (HK-1) is a member of the tachykinin peptide family, encoded by the Tac4 gene.[1] [2] Unlike other tachykinins which are predominantly found in the nervous system, HK-1 is widely expressed in immune cells, such as B lymphocytes.[1][2] HK-1 is known to bind to the neurokinin 1 receptor (NK1R) and is implicated in a variety of physiological and pathophysiological processes, including immune regulation, inflammation, and pain.[2][3][4][5] [6] This ELISA kit provides a sensitive and specific method for quantifying mouse HK-1 levels, which can be a valuable tool in studies involving these processes.

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for mouse HK-1 has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HK-1 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for mouse HK-1 is added to the wells. Following a wash to remove any unbound

antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of HK-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Typical Standard Curve Data

A standard curve should be generated for each set of samples assayed. The following data is for demonstration purposes only.

Standard Concentration (pg/mL)	Optical Density (450 nm)
1000	2.458
500	1.789
250	1.123
125	0.654
62.5	0.387
31.25	0.221
15.6	0.153
0	0.051

Sample Data

The following table presents example data for mouse serum, plasma (EDTA), and cell culture supernatant samples. The concentrations were determined by interpolation from the standard curve.

Sample Type	Dilution Factor	Optical Density (450 nm)	Calculated Concentration (pg/mL)
Serum	1:2	0.876	175.2
Plasma (EDTA)	1:2	0.543	108.6
Cell Culture Supernatant	1:5	1.234	617.0

Experimental Protocols

Reagent Preparation

- **Wash Buffer (1x):** If provided as a concentrate, dilute the 20x Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.
- **Standard:** Reconstitute the lyophilized mouse HK-1 standard with the provided diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in the range of 1000 pg/mL to 15.6 pg/mL.
- **Detection Antibody:** Briefly centrifuge the concentrated detection antibody vial and dilute it with the provided diluent to the working concentration.
- **Substrate Solution:** Bring the substrate solution to room temperature before use.

Sample Preparation

- **Serum:** Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C.
- **Plasma:** Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.

- Cell Culture Supernatants: Remove particulates by centrifugation at 10,000 x g for 10 minutes and assay immediately or aliquot and store samples at -20°C or -80°C.

Assay Procedure

- Prepare Reagents: Bring all reagents and samples to room temperature before use.
- Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for 2 hours at 37°C.
- Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a multi-channel pipette or autowasher. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add Detection Antibody: Add 100 µL of the diluted Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
- Wash: Repeat the aspiration/wash as in step 3.
- Add Substrate Solution: Add 100 µL of Substrate Solution to each well. Incubate for 15-20 minutes at room temperature, protected from light.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Visualizations

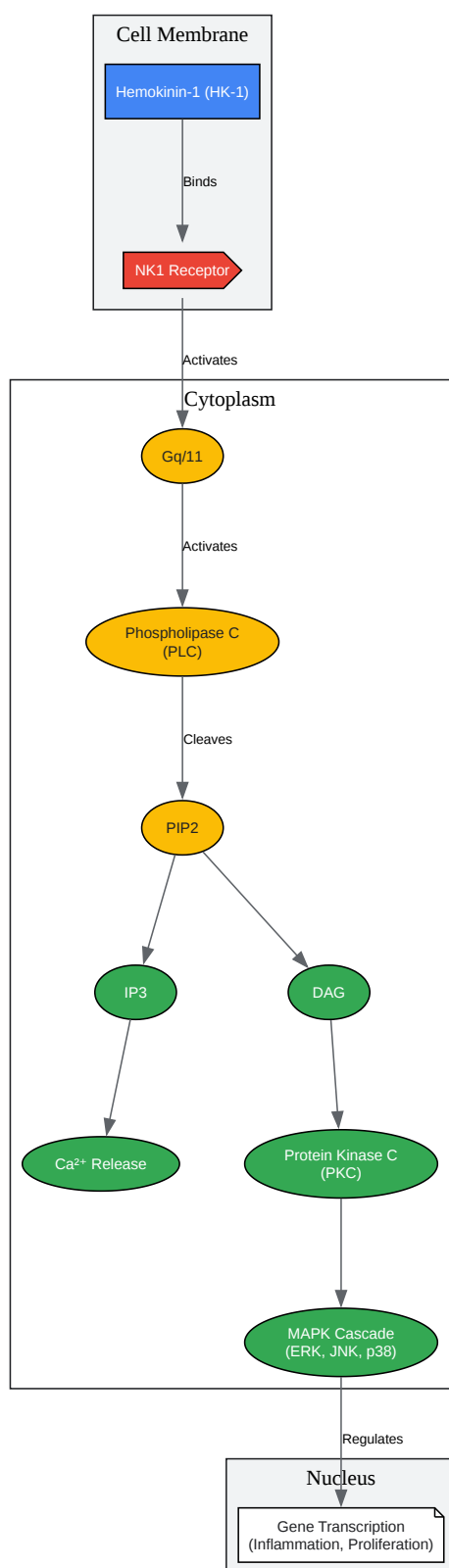
Experimental Workflow



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Caption: A diagram illustrating the sequential steps of the mouse Hemokinin-1 ELISA protocol.

Hemokinin-1 Signaling Pathway



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Caption: Overview of the Hemokinin-1 signaling cascade initiated by binding to the NK1 receptor.

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